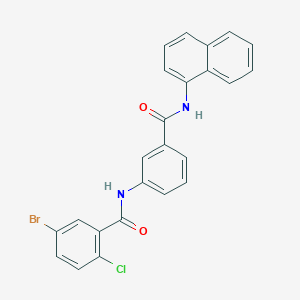

5-bromo-2-chloro-N-(3-(naphthalen-1-ylcarbamoyl)phenyl)benzamide

Description

Properties

IUPAC Name |

5-bromo-2-chloro-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16BrClN2O2/c25-17-11-12-21(26)20(14-17)24(30)27-18-8-3-7-16(13-18)23(29)28-22-10-4-6-15-5-1-2-9-19(15)22/h1-14H,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPVWWQTZHRTHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=CC=C3)NC(=O)C4=C(C=CC(=C4)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-bromo-2-chloro-N-(3-(naphthalen-1-ylcarbamoyl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Bromination and Chlorination: The starting material, a benzene derivative, undergoes bromination and chlorination reactions to introduce the bromine and chlorine atoms onto the benzene ring.

Carbamoylation: The intermediate product is then reacted with a naphthalen-1-yl isocyanate to introduce the carbamoyl group, forming the final compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-bromo-2-chloro-N-(3-(naphthalen-1-ylcarbamoyl)phenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation can be carried out using potassium permanganate, while reduction can be achieved using lithium aluminum hydride.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds. This reaction typically uses palladium catalysts and boronic acids as reagents.

Scientific Research Applications

5-bromo-2-chloro-N-(3-(naphthalen-1-ylcarbamoyl)phenyl)benzamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine: The compound is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(3-(naphthalen-1-ylcarbamoyl)phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. For example, it may inhibit the activity of an enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Halogenated Benzamides

- 5-Chloro-2-Hydroxy-N-[4-(Trifluoromethyl)Phenyl]Benzamide (): This salicylamide derivative lacks bromine but includes a 5-chloro and 2-hydroxy group. The trifluoromethyl substituent enhances lipophilicity and antimicrobial activity, with reported 64–66% inhibition of Desulfovibrio piger biomass at 0.37–1.10 µmol/L .

- 4-Bromo-N-(2-Chloro-6-Fluorophenyl)-5-Fluoro-2-[(2S)-1,1,1-Trifluoropropan-2-yl]Oxy]Benzamide (): Features a trifluoropropan-2-yloxy group and multiple halogens. The stereochemistry of the trifluoropropyl group may influence solubility and target binding compared to the naphthylcarbamoyl group in the target compound .

Heterocyclic Modifications

- N-(5-Bromo-4-Phenyl-Thiazol-2-yl)-3,5-Dichloro-2-Hydroxy-Benzamide (): Incorporates a thiazole ring, replacing the carbamoyl-linked naphthalene.

- 5-Bromo-2-Chloro-N-[5-({[3-(Trifluoromethyl)Phenyl]Methyl}Sulfanyl)-1,3,4-Thiadiazol-2-yl]Benzamide (): Contains a thiadiazole ring and sulfanyl group, increasing molecular rigidity and electron-withdrawing effects compared to the target compound’s carbamoyl bridge .

Physicochemical Properties

Key Observations :

- The naphthylcarbamoyl group in the target compound increases molecular weight and hydrophobicity (higher LogP) compared to simpler halogenated benzamides .

- Fluorinated or nitro-substituted analogs (e.g., ) exhibit enhanced antimicrobial activity but reduced aqueous solubility due to electron-withdrawing groups .

Biological Activity

5-bromo-2-chloro-N-(3-(naphthalen-1-ylcarbamoyl)phenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR). The compound's synthesis and characterization are also discussed, along with relevant case studies and research findings.

Chemical Structure and Synthesis

The compound's molecular formula is , characterized by a bromine and chlorine substitution on the benzamide core and a naphthalene moiety. The synthesis typically involves multi-step reactions, often starting from commercially available benzoic acid derivatives or other aromatic compounds.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study evaluating chloroacetamides demonstrated that halogenated phenyl rings enhance lipophilicity, facilitating membrane penetration and increasing activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Methicillin-resistant S. aureus | Moderate |

| Escherichia coli | Low |

| Candida albicans | Moderate |

The proposed mechanism of action for compounds like this compound involves the inhibition of key metabolic pathways in bacteria. For instance, certain benzamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), a crucial enzyme for nucleotide synthesis, leading to reduced bacterial growth .

Structure-Activity Relationship (SAR)

The biological activity of benzamide derivatives is highly influenced by the substituents on the aromatic rings. Research has shown that the position of halogen atoms significantly affects antimicrobial efficacy. Specifically, para-substituted halogens tend to enhance activity due to optimal electronic properties and steric factors that facilitate interaction with target sites in microorganisms .

Case Studies

- Antimicrobial Testing : In a study involving various chloroacetamide derivatives, compounds with similar structural features to this compound were tested against clinical isolates of MRSA. Results indicated that specific substitutions led to enhanced potency against resistant strains .

- Inhibition Studies : Another investigation focused on the inhibition of DHFR by benzamide derivatives, revealing that structural modifications could significantly alter inhibitory potency. Compounds with electron-withdrawing groups showed increased binding affinity to the enzyme .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.